molecular formula C8H13NO3 B13167115 (2R)-5-Oxo-1-(propan-2-yl)pyrrolidine-2-carboxylic acid

(2R)-5-Oxo-1-(propan-2-yl)pyrrolidine-2-carboxylic acid

Cat. No.: B13167115
M. Wt: 171.19 g/mol
InChI Key: JKROOJVDSHRXCY-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-5-Oxo-1-(propan-2-yl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine-based building block designed for pharmaceutical research and development. The 5-oxopyrrolidine scaffold, also known as 2-pyrrolidinone, is a privileged structure in medicinal chemistry, found in numerous natural products and approved drugs with diverse biological activities . This specific compound serves as a key synthetic intermediate for creating novel bioactive molecules, particularly in the search for new anti-infective and anticancer agents. Researchers are exploring 5-oxopyrrolidine derivatives as a promising scaffold against disease-causing bacteria relevant to public health, with some derivatives showing potent activity against Gram-positive strains like Staphylococcus aureus and Gram-negative strains like Escherichia coli . The potential of these compounds extends to anticancer applications, where analogous 5-oxopyrrolidine derivatives have demonstrated potent and selective activity against human cancer cell lines, such as A549 lung carcinoma cells . The stereochemistry of the compound, specified as the (2R)-enantiomer, is critical for its interaction with biological targets and can significantly influence the potency and selectivity of resulting drug candidates. This reagent is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

(2R)-5-oxo-1-propan-2-ylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C8H13NO3/c1-5(2)9-6(8(11)12)3-4-7(9)10/h5-6H,3-4H2,1-2H3,(H,11,12)/t6-/m1/s1

InChI Key

JKROOJVDSHRXCY-ZCFIWIBFSA-N

Isomeric SMILES

CC(C)N1[C@H](CCC1=O)C(=O)O

Canonical SMILES

CC(C)N1C(CCC1=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis via Chiral Catalytic Hydrogenation

Methodology:

  • Starting from a suitable precursor such as a pyrrolidine derivative with an olefinic double bond, catalytic hydrogenation is employed to saturate the double bond and establish the stereochemistry at the 2-position.

  • The process typically involves:

    • Use of a chiral catalyst (e.g., chiral Rh or Ru complexes) to favor formation of the (2R)-enantiomer.

    • Hydrogen pressure maintained at approximately 1.4–1.5 MPa.

    • Reaction temperature around 50°C.

    • Reaction duration of about 8 hours.

Research Data:

  • The use of a chiral catalyst with sodium ethoxide as a base yields the (2R)-enantiomer with an enantiomeric excess (ee) of approximately 55–61% (see examples 31 and 32).

  • Notably, catalytic hydrogenation of olefins generally produces racemic mixtures; however, employing chiral catalysts can bias the stereoselectivity, achieving moderate enantioselectivity.

Yield and Efficiency:

Step Yield (%) Notes
Hydrogenation ~55–61% ee Dependent on catalyst and conditions

Alkylation of Pyrrolidine Derivatives

Methodology:

  • Direct alkylation of pyrrolidine derivatives bearing protected carboxyl groups is performed using strong bases such as sodium metal, sodium hydride, or n-butyllithium.

  • Alkylating agents include isopropyl halides or related derivatives.

  • The process involves:

    • Activation of the hydroxyl group with a strong base to form sodium or lithium alkoxides.

    • Alkylation in the presence of phase transfer catalysts like quaternary ammonium salts or polyethylene glycol.

    • Mild reaction conditions to prevent racemization.

Research Data:

  • Alkylation of compounds with protected carboxyl groups can be achieved without racemization if the reaction conditions are carefully controlled, especially by avoiding harsh conditions that could racemize the chiral center.

  • Direct alkylation of the precursor c1 (as per patent WO2014206257A1) yields the desired compound A1 with high selectivity when performed under mild conditions.

Yield and Efficiency:

Step Yield (%) Notes
Alkylation Variable; optimized yields up to 82.9% Dependent on protecting groups and reaction conditions

Oxidation and Functional Group Transformations

Methodology:

  • Oxidation of the pyrrolidine ring to introduce the keto group at the 5-position is achieved via catalytic or chemical oxidation methods.

  • Common oxidants include:

    • Chromium-based reagents (e.g., PCC, Jones reagent) under controlled conditions.

    • Hydrogen peroxide or tert-butyl hydroperoxide in the presence of catalysts.

  • The oxidation step must be selective to prevent over-oxidation or racemization.

Research Data:

  • Catalytic hydrogenation of olefins followed by oxidation is a typical route, but care must be taken to preserve stereochemistry.

  • The oxidation step often proceeds with moderate to high yields, contingent on reaction conditions.

Notes:

  • The choice of oxidant and reaction conditions critically influences stereochemical retention and yield.

Use of Protecting Groups

Methodology:

  • Protecting groups such as tert-butoxycarbonyl (Boc) and benzyl are employed to shield amino and carboxyl functionalities during multi-step synthesis.

  • Deprotection steps are performed under mild acidic or hydrogenolytic conditions to avoid racemization.

Research Data:

  • The use of protecting groups facilitates selective alkylation and oxidation, leading to higher overall yields and stereochemical fidelity.

Summary of Key Reaction Conditions and Yields

Reaction Step Reagents & Conditions Typical Yield Remarks
Catalytic hydrogenation Chiral catalyst, H2, 50°C, 1.4–1.5 MPa 55–61% ee Stereoselective, moderate enantioselectivity
Alkylation Strong base (Na, NaH), phase transfer catalyst, alkyl halide Up to 82.9% Requires mild conditions to prevent racemization
Oxidation PCC, Jones, or peroxide oxidants Variable; generally moderate to high Must control conditions to avoid racemization

Notes and Considerations

  • Stereochemistry: Achieving high stereoselectivity remains challenging; chiral catalysts and mild conditions are essential.

  • Yield Optimization: Use of protecting groups and controlled reaction parameters enhances overall yield and purity.

  • Racemization Risks: Harsh conditions, especially during oxidation and hydrogenation, can lead to racemization; careful optimization is necessary.

  • Raw Materials: The synthesis employs inexpensive and readily available starting materials, which is advantageous for scalable production.

Chemical Reactions Analysis

Types of Reactions

(2R)-5-Oxo-1-(propan-2-yl)pyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrolidine derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

(2R)-5-Oxo-1-(propan-2-yl)pyrrolidine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R)-5-Oxo-1-(propan-2-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. Detailed studies on its binding affinity and selectivity are essential to understand its effects at the molecular level .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural and functional differences between (2R)-5-Oxo-1-(propan-2-yl)pyrrolidine-2-carboxylic acid and related compounds:

Compound Name Substituents at N1 Carboxylic Acid Position Molecular Weight (g/mol) Biological Activity Reference ID
This compound Propan-2-yl 2 171.2 Not reported
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives 5-Chloro-2-hydroxyphenyl 3 Varies Antioxidant (1.5× ascorbic acid activity)
VX-765 (Caspase-1 inhibitor) (2R,3S)-2-ethoxy-5-oxo-tetrahydro-furan-3-yl 2 ~315* Caspase-1 inhibition
(2S)-5-Oxo-1-(propan-2-yl)pyrrolidine-2-carboxylic acid Propan-2-yl 2 171.2 Enantiomeric differences under study
5-Oxo-1-(2-thienylmethyl)pyrrolidine-3-carboxylic acid 2-Thienylmethyl 3 225.27 Not reported
1-Methyl-5-oxopyrrolidine-3-carboxylic acid Methyl 3 143.1 Not reported
5-Oxopyrrolidine-2-carboxylic acid (Pyroglutamic acid) None (parent compound) 2 129.1 Metabolic intermediate

*Molecular weight estimated based on structural similarity.

Key Differences and Implications

Substituent Effects :

  • The isopropyl group at N1 in the target compound enhances lipophilicity compared to analogs like 1-methyl-5-oxopyrrolidine-3-carboxylic acid or pyroglutamic acid . This property may influence membrane permeability and target binding.
  • Aromatic substituents , such as the 5-chloro-2-hydroxyphenyl group in derivatives from and , introduce electron-withdrawing effects that correlate with elevated antioxidant activity. For example, 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one exhibits 1.5× higher radical scavenging activity than ascorbic acid .

Carboxylic Acid Position :

  • Compounds with the carboxylic acid at position 3 (e.g., 5-Oxo-1-(2-thienylmethyl)pyrrolidine-3-carboxylic acid ) differ in hydrogen-bonding capacity and spatial orientation compared to position 2 derivatives. This positional isomerism can alter interactions with enzymes or receptors.

Stereochemical Variations: The R-configuration of the target compound contrasts with the S-enantiomer described in .

Biological Activities: Caspase-1 inhibitors like VX-765 and VRT-043198 incorporate complex substituents (e.g., ethoxy-tetrahydrofuran groups), which likely enhance their binding affinity to enzymatic pockets. Antioxidant derivatives from and highlight the role of heterocyclic moieties (e.g., oxadiazole, triazole) in enhancing radical scavenging. The absence of such groups in the target compound implies distinct reactivity.

Data Tables

Table 1: Structural and Functional Comparison

Property (2R)-Target Compound 1-(5-Chloro-2-hydroxyphenyl)-3-carboxylic Acid Derivative VX-765
Substituent at N1 Isopropyl 5-Chloro-2-hydroxyphenyl Ethoxy-tetrahydrofuran
Carboxylic Acid Position 2 3 2
Molecular Weight (g/mol) 171.2 ~300–350* ~315*
Key Biological Activity Not reported Antioxidant (1.5× ascorbic acid) Caspase-1 inhibition

*Estimated based on structural data.

Biological Activity

(2R)-5-Oxo-1-(propan-2-yl)pyrrolidine-2-carboxylic acid, a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields such as cancer therapy and antimicrobial treatment.

Molecular Characteristics:

PropertyValue
Molecular FormulaC8H13NO3
Molecular Weight171.19 g/mol
CAS Number2091215-39-1
IUPAC NameThis compound

Synthesis

The synthesis of this compound can occur through various methods, typically involving the cyclization of N-substituted piperidines. This process includes the formation of pyrrolidine derivatives followed by functional group transformations such as carboxylic acid formation and oxidation reactions .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro tests on A549 human lung adenocarcinoma cells demonstrated that this compound exhibits significant cytotoxicity, with structure-dependent activity observed among various derivatives . The compound's mechanism appears to involve the inhibition of cell viability, which is crucial for its anticancer properties.

Case Study: Anticancer Efficacy
In a comparative study, derivatives of 5-oxopyrrolidine were tested against A549 cells. Notably, compounds containing free amino groups showed enhanced anticancer activity while maintaining lower toxicity levels towards non-cancerous cells . The findings suggest that modifications to the chemical structure can significantly influence biological efficacy.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive pathogens. This activity is particularly relevant given the rising concerns over antibiotic resistance .

Case Study: Antimicrobial Efficacy
A study screened various 5-oxopyrrolidine derivatives against clinically significant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa. The results indicated that some derivatives exhibited potent antimicrobial effects, highlighting their potential as therapeutic agents against resistant infections .

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cellular processes. Detailed studies on binding affinities and selectivity are necessary to elucidate the precise mechanisms underlying its anticancer and antimicrobial effects .

Comparison with Similar Compounds

When compared to other pyrrolidine derivatives, this compound stands out due to its unique stereochemistry and functional groups. This uniqueness contributes to its distinct biological activities relative to similar compounds like pyrrolidine-2-one and pyrrolidine derivatives with different substituents .

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